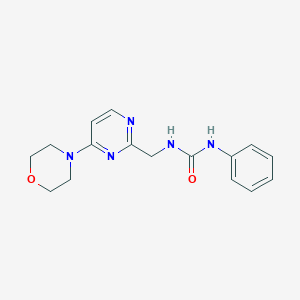

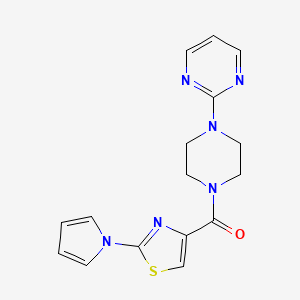

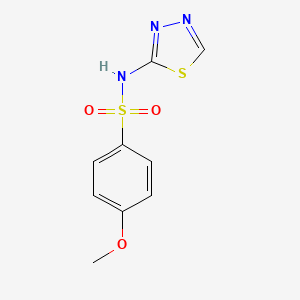

![molecular formula C12H12ClN3O2 B2655843 4-[(4-chloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 240799-63-7](/img/structure/B2655843.png)

4-[(4-chloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(4-chloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a methoxymethyl group and a chloroanilino group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the chloroanilino group could potentially make it more polar, while the methoxymethyl group could potentially make it more hydrophobic .Scientific Research Applications

Biomimetic Syntheses and Aromatic Systems

A study by Griffin, Leeper, and Staunton (1984) discusses the biomimetic syntheses of polyketide aromatics from pyrylium salts, involving methoxypyrylium compounds derived from 2H-pyran-2-ones and 4H-pyran-4-ones. These compounds react to produce linear β-polycarbonyl derivatives, which can undergo cyclisation to generate polyketide aromatic systems, demonstrating the synthetic versatility of related structures (Griffin, Leeper, & Staunton, 1984).

Heterocyclic Systems and Synthesis

Holzer et al. (2003) report on the synthesis and structural elucidation of spiro-fused (C2)-azirino-(C4)-pyrazolones, highlighting a new heterocyclic system. The research shows the transformation of 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles into novel compounds through reactions with hydroxylamine and subsequent treatment, demonstrating the compound's role in generating unique heterocyclic structures (Holzer et al., 2003).

Catalytic Syntheses and Green Chemistry

Khazaei et al. (2012) describe a green synthesis approach using 1,3-disulfonic acid imidazolium tetrachloroaluminate as a novel catalyst for the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes. This work showcases the application of related compounds in catalysis and sustainable chemistry practices (Khazaei et al., 2012).

Corrosion Inhibition

Singh et al. (2020) explore the synthesis of pyrazol derivatives under ultrasonic irradiation and their application in corrosion inhibition for N80 steel in a simulated acidizing environment. The study demonstrates the potential of related compounds in industrial applications, particularly in enhancing the durability and lifespan of metals (Singh et al., 2020).

Molecular Docking and Quantum Chemical Calculations

Viji et al. (2020) conduct molecular docking and quantum chemical calculations to explore the properties of a similar compound. This study highlights the compound's potential in theoretical chemistry and drug design, providing insights into molecular interactions and stability (Viji et al., 2020).

properties

IUPAC Name |

4-[(4-chlorophenyl)iminomethyl]-5-(methoxymethyl)-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-18-7-11-10(12(17)16-15-11)6-14-9-4-2-8(13)3-5-9/h2-6H,7H2,1H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJWDODJMWFFON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

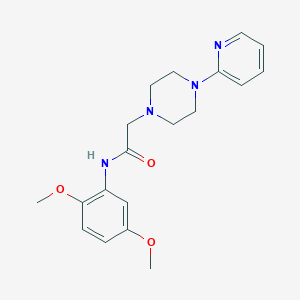

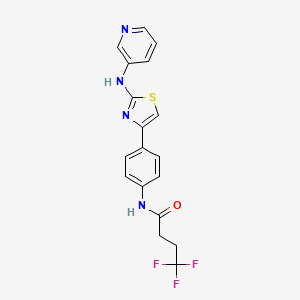

![6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide](/img/structure/B2655771.png)

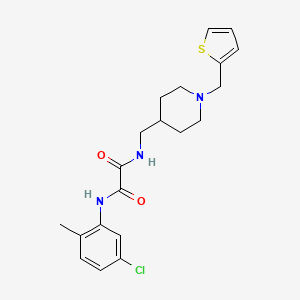

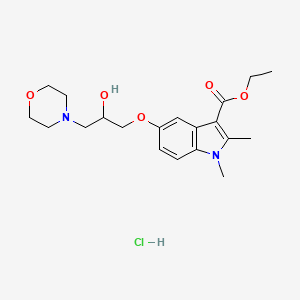

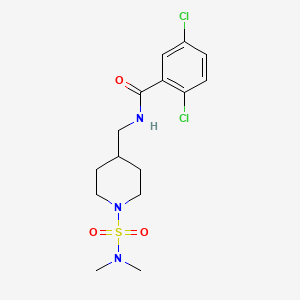

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2655776.png)

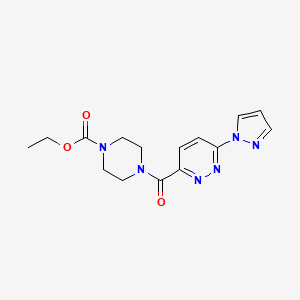

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2655777.png)